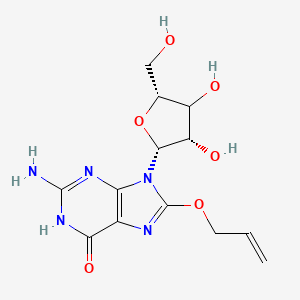
8-Allyloxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-アリルオキシグアノシンは、ヌクレオシド類似体、特にプリンヌクレオシド誘導体です。 DNAポリメラーゼという酵素を標的とすることでDNA合成を阻害する能力により、抗ウイルス性および抗がん性を持つことが知られています 。 この化合物は、炎症反応に関与する遺伝子の発現を阻害することにも役割を果たします .
2. 製法
合成経路と反応条件: 8-アリルオキシグアノシンの合成は、通常、グアノシンの修飾を伴います。一般的な方法の1つは、グアノシンを8位でアリル化することです。 このプロセスは、グアノシンを無水条件下でナトリウムヒドリドなどの塩基の存在下でアリルハライドと反応させることで達成できます .
工業生産方法: 8-アリルオキシグアノシンの特定の工業生産方法は、広く文書化されていませんが、一般的なアプローチは、高収率と純度を確保するために最適化された反応条件を用いた大規模合成です。 これには、多くの場合、自動合成装置の使用と、一貫性を維持するための厳格な品質管理が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyloxyguanosine typically involves the modification of guanosine. One common method includes the allylation of guanosine at the 8-position. This process can be achieved through the reaction of guanosine with an allyl halide in the presence of a base, such as sodium hydride, under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency .
化学反応の分析
反応の種類: 8-アリルオキシグアノシンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、異なる生物活性を有する酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、グアノシン部分に付着している官能基を修飾することができます。
置換: 置換反応、特にアリル基における置換反応は、潜在的にユニークな特性を持つ異なるアナログの生成につながる可能性があります.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は8-オキソグアノシン誘導体を生成する可能性があり、置換はさまざまなアリル置換アナログを生成する可能性があります .
科学的研究の応用
8-アリルオキシグアノシンは、科学研究で幅広い用途があります。
作用機序
8-アリルオキシグアノシンは、主にDNA合成を阻害することで効果を発揮します。これは、DNAの複製に不可欠な酵素であるDNAポリメラーゼを標的とすることで実現します。 この酵素を阻害することにより、この化合物は細胞の増殖を阻止し、急速に分裂するがん細胞やウイルスに対して効果的になります 。 さらに、炎症反応に関与する遺伝子の発現を阻害することで、遺伝子発現を調節することができます .
類似化合物:
8-オキソグアノシン: 酸化特性を持つ、もう1つの修飾されたグアノシンです。
8-アザグアニン: 抗腫瘍活性を持つプリンアナログ.
8-ヒドロキシキノリン: 抗菌性と抗がん性を持つことが知られています.
独自性: 8-アリルオキシグアノシンは、8位のアリル基による特定の修飾により、特に抗ウイルス性と抗がん性の両方の用途における二重の役割が独特です 。これは、1種類の活性しか示さない可能性のある他の類似化合物とは異なります。
類似化合物との比較
8-Oxoguanosine: Another modified guanosine with oxidative properties.
8-Azaguanine: A purine analog with antineoplastic activity.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Uniqueness: 8-Allyloxyguanosine is unique due to its specific modification at the 8-position with an allyl group, which imparts distinct biological activities, particularly its dual role in antiviral and anticancer applications . This sets it apart from other similar compounds that may only exhibit one type of activity.
生物活性
8-Allyloxyguanosine is a modified nucleoside derived from guanosine, featuring an allyloxy group at the 8-position of the guanine moiety. This compound has gained attention in biochemical and pharmaceutical research due to its antiviral, anticancer, and immunomodulatory properties. Below, we present a detailed analysis of its biological activity, supported by data and case studies.
Target of Action
This compound acts primarily as a nucleoside analog targeting DNA polymerase enzymes. By inhibiting DNA polymerase, it disrupts DNA synthesis and replication processes, which are critical for both viral genome replication and cancer cell proliferation.
Biochemical Pathways
- Purinergic Signaling Pathway : The compound influences purinergic signaling by modulating cyclic AMP (cAMP) levels. This mechanism is linked to its effects on cell proliferation and anti-inflammatory properties.
- Immunostimulatory Effects : Preliminary studies suggest that guanosine analogs, including this compound, may activate immune cells via Toll-like receptor 7 (TLR7), requiring endosomal maturation .
Antiviral Activity
The compound inhibits viral replication by interfering with DNA polymerase activity. This makes it a potential candidate for treating viral infections where DNA synthesis is a key step in the viral life cycle.
Anticancer Activity
- In vitro studies on 8-substituted guanosine derivatives have shown their ability to induce differentiation in leukemia cells. For example, similar compounds were able to terminate leukemia cell proliferation through differentiation into mature cells .
- The inhibition of inflammatory gene expression further supports its role in reducing tumor-promoting inflammation.
Immunomodulatory Properties
The compound exhibits immunostimulatory effects by activating immune pathways. Research into guanosine analogs highlights their potential in modulating immune responses, which could be beneficial for autoimmune diseases or enhancing vaccine efficacy .
3. Cellular and Molecular Effects
Case Study 1: Leukemia Cell Differentiation
A study on 8-substituted guanosine derivatives (including 8-OH and other analogs) demonstrated their ability to induce differentiation in Friend murine erythroleukemia cells:
- At concentrations of 0.2–5 mM, these compounds caused up to 68% of leukemia cells to express markers of maturation.
- This suggests potential applications in leukemia therapy by halting proliferation and promoting terminal differentiation .
Case Study 2: Antiviral Applications
Tri-O-acetyl-8-(allyloxy)guanosine, a related derivative, was shown to inhibit DNA polymerase effectively:
- This inhibition disrupted viral genome replication in laboratory models.
- The compound also exhibited enhanced stability due to acetylation, making it a promising candidate for antiviral drug development.
5. Biophysical Properties
| Property | Details |
|---|---|
| Molecular Formula | C13H17N5O6 |
| Molecular Weight | 339.30 g/mol |
| Stability | Stable under standard lab conditions but degrades over time. |
| Solubility | Enhanced by acetylation (e.g., Tri-O-acetyl derivative). |
6. Research Gaps & Future Directions
While the biological activity of this compound is promising, further research is needed:
- Clinical Trials : No clinical data currently exist to confirm its efficacy and safety in humans.
- Mechanistic Studies : More detailed studies are required to elucidate its interaction with immune pathways.
- Comparative Analysis : Its activity should be compared with other nucleoside analogs to identify unique advantages.
特性
分子式 |
C13H17N5O6 |
|---|---|
分子量 |
339.30 g/mol |
IUPAC名 |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7?,8+,11-/m1/s1 |
InChIキー |
RQUVSNGNEJMOBE-DWVWSIQXSA-N |
異性体SMILES |
C=CCOC1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N |
正規SMILES |
C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















